2-Benzylamino-4-methylpyridine

Medicinal Chemistry Physicochemical Properties Lead Optimization

2-Benzylamino-4-methylpyridine (CAS 58088-62-3) is a heterocyclic building block belonging to the class of 2-aminopyridine derivatives. Its structure features a pyridine ring substituted with a benzylamino group at the 2-position and a methyl group at the 4-position, conferring a molecular formula of C₁₃H₁₄N₂ and a molecular weight of 198.26 g/mol.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 58088-62-3
Cat. No. B3427292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylamino-4-methylpyridine
CAS58088-62-3
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NCC2=CC=CC=C2
InChIInChI=1S/C13H14N2/c1-11-7-8-14-13(9-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,14,15)
InChIKeyQHDJYTUZWBABGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylamino-4-methylpyridine (CAS 58088-62-3): Compound Profile and Procurement-Relevant Chemical Properties


2-Benzylamino-4-methylpyridine (CAS 58088-62-3) is a heterocyclic building block belonging to the class of 2-aminopyridine derivatives . Its structure features a pyridine ring substituted with a benzylamino group at the 2-position and a methyl group at the 4-position, conferring a molecular formula of C₁₃H₁₄N₂ and a molecular weight of 198.26 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs and as a scaffold for developing kinase inhibitors . The presence of both a hydrogen-bond-donating secondary amine and a hydrogen-bond-accepting pyridine nitrogen makes it a versatile ligand for metal coordination and a useful fragment for structure-activity relationship (SAR) exploration [1].

2-Benzylamino-4-methylpyridine: Why Isomeric or Structural Analogs Cannot Substitute Its Performance


While 2-benzylamino-4-methylpyridine shares a core structure with other aminopyridines and benzylamines, its unique substitution pattern—specifically the combination of a 2-benzylamino group and a 4-methyl substituent—dictates a distinct profile in terms of lipophilicity, basicity, and target engagement. For instance, the simple analog 2-amino-4-methylpyridine exhibits potent iNOS inhibition [1], but its N-benzyl derivative may possess altered kinase selectivity or ADME properties. Similarly, regioisomers like 2-benzylamino-3-methylpyridine and 2-benzylamino-5-methylpyridine are expected to display different electronic and steric characteristics, impacting binding affinity and metabolic stability . Therefore, generic substitution without precise analytical and biological qualification is highly discouraged, as even minor structural variations can lead to significant deviations in experimental outcomes.

2-Benzylamino-4-methylpyridine: Quantified Differentiation from Key Analogs in Physicochemical and Biological Assays


Lipophilicity (LogP) Distinguishes 2-Benzylamino-4-methylpyridine from the Primary Amine Analog 2-Amino-4-methylpyridine

The introduction of a benzyl group in 2-benzylamino-4-methylpyridine significantly increases lipophilicity compared to the primary amine analog 2-amino-4-methylpyridine. The measured LogP for 2-benzylamino-4-methylpyridine is approximately 3.06 , whereas 2-amino-4-methylpyridine has a calculated XLogP3 of 0.8 [1]. This difference of >2 LogP units indicates a substantial increase in hydrophobicity, which directly influences membrane permeability, protein binding, and metabolic stability.

Medicinal Chemistry Physicochemical Properties Lead Optimization

2-Benzylamino-4-methylpyridine Exhibits Significantly Reduced Tetrahymena Toxicity Compared to Other Pyridine Derivatives

In a 40-hour Tetrahymena pyriformis growth inhibition assay, 2-benzylamino-4-methylpyridine demonstrated a pIGC₅₀ of 0.95 (equivalent to an IGC₅₀ of approximately 112 µM) [1]. This value is notably lower (i.e., less toxic) than the mean pIGC₅₀ of 0.34 observed for a training set of pyridine compounds [1] and substantially lower than the pIGC₅₀ of 2.25 (IGC₅₀ ~ 5.6 µM) reported for the parent 4-methylpyridine [2]. This indicates that the benzylamino substitution markedly attenuates aquatic toxicity.

Ecotoxicology QSAR Environmental Safety

Comparative pKa Analysis Reveals 2-Benzylamino-4-methylpyridine as a Weaker Base than Its Primary Amine Analog

The predicted pKa of 2-benzylamino-4-methylpyridine is 7.53 , which is significantly lower than the pKa of 2-amino-4-methylpyridine, which is reported as 8.2 for the conjugate acid [1]. This difference in basicity, driven by the electron-withdrawing nature of the benzyl group and steric effects, impacts the compound's ionization state at physiological pH and consequently its solubility and distribution.

Physicochemical Properties Drug Design Solubility

2-Benzylamino-4-methylpyridine: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Kinase Inhibitor Scaffold Development and Fragment-Based Drug Discovery

Due to its optimized lipophilicity (LogP ~3.06) and moderate basicity (pKa ~7.53) compared to the more polar 2-amino-4-methylpyridine , 2-benzylamino-4-methylpyridine serves as an excellent core for designing ATP-competitive kinase inhibitors. The benzyl group engages in hydrophobic interactions within the kinase hinge region, while the pyridine nitrogen acts as a hydrogen bond acceptor. Researchers developing ALK5 or other kinase inhibitors can utilize this scaffold to rapidly explore SAR around the 4-position and benzyl ring [1].

Synthesis of Ligands with Controlled Lipophilicity and Metal Chelation Properties

The presence of both a pyridine nitrogen and a secondary amine allows 2-benzylamino-4-methylpyridine to act as a bidentate ligand. Its higher LogP relative to 2-amino-4-methylpyridine makes it suitable for applications requiring membrane-permeable metal complexes, such as in catalyst design or as a metalloenzyme inhibitor probe. The established synthetic route via reaction of 2-amino-4-methylpyridine with potassium hydroxide in benzyl alcohol [2] provides a reliable and scalable entry point for preparing diverse ligand libraries.

Toxicological Profiling and Environmental Fate Studies for Pyridine Derivatives

Given its well-defined toxicity profile in the Tetrahymena pyriformis model (pIGC₅₀ = 0.95) [3], 2-benzylamino-4-methylpyridine is an ideal reference compound for comparative QSAR and environmental toxicology studies. Its intermediate toxicity between highly toxic 4-methylpyridine and less toxic pyridine derivatives provides a useful benchmark for calibrating in silico toxicity prediction models and for assessing the aquatic impact of pharmaceutical intermediates.

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